![molecular formula C12H18ClN3O B1490264 1-(6-Chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol CAS No. 2098011-63-1](/img/structure/B1490264.png)
1-(6-Chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol
Overview
Description
1-(6-Chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol, also known as CEMEP, is an organic compound with a wide array of applications in scientific research. CEMEP is an important and versatile molecule for a variety of biochemical and physiological studies, due to its unique chemical structure. This compound can be used as a reagent in organic synthesis, as a ligand in metal-catalyzed reactions, and as a building block in the synthesis of other compounds. Additionally, CEMEP has been used to study the structure and function of enzymes, as well as to investigate the mechanism of drug action.
Scientific Research Applications
Chemical Synthesis and Characterization
Research in the field of chemical synthesis has led to the development of various derivatives of pyrimidines and piperidines, demonstrating the versatility of these compounds in organic chemistry. For instance, the synthesis of new heterocyclic compounds containing 1,3-oxazepine derivatives from 6-methyl 2-thiouracil showcases innovative approaches to creating substances with potentially significant biological activities (Mohammad, Ahmed, Mahmoud, 2017). Similarly, the development of novel 2-S-, 4-, 5-substituted, and bicyclic derivatives of 6-methylpyrimidine-4-ol, including pyrazole, 1,2,4-triazole, and pyridazine moieties, highlights the chemical diversity achievable through targeted synthesis efforts (Yengoyan, Azaryan, Pivazyan, Ghazaryan, Tamazyan, Ayvazyan, 2020).
Biological Activities
The exploration of biological activities is a significant area of research for compounds with pyrimidine and piperidine structures. Studies have demonstrated various biological effects, including antimicrobial and plant growth-stimulating actions. For example, the antimicrobial screening of new compounds synthesized from 6-methyl 2-thiouracil against several bacterial strains revealed significant antibacterial activity, suggesting the potential for these compounds in developing new antimicrobial agents (Mohammad, Ahmed, Mahmoud, 2017). Furthermore, synthesized compounds related to 6-methylpyrimidine-4-ol were found to exhibit pronounced stimulating action on plant growth, indicating their utility in agricultural applications (Yengoyan, Azaryan, Pivazyan, Ghazaryan, Tamazyan, Ayvazyan, 2020).
Crystallographic Studies
Crystallographic analyses provide insights into the molecular structures of synthesized compounds, facilitating a better understanding of their chemical behavior and potential interactions. For instance, the study of the crystal and molecular structures of certain benzyl-pyrimidinylamine derivatives offers valuable information on conformational preferences and intermolecular interactions, which are critical for designing compounds with desired biological properties (Odell, McCluskey, Failes, Tiekink, 2007).
properties
IUPAC Name |
1-(6-chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-3-9-7-16(5-4-10(9)17)12-6-11(13)14-8(2)15-12/h6,9-10,17H,3-5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXRMFVMRXVFLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)C2=CC(=NC(=N2)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.